N-Cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is a synthetic compound belonging to the class of piperazine derivatives. [] Its primary area of research interest lies in its potential as a pharmacological agent, specifically for its interaction with dopamine receptors. [] Notably, this compound exhibits a high affinity for the dopamine D3 receptor subtype. []
Mechanism of Action
N-Cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide demonstrates a high affinity for dopamine D3 receptors, suggesting its potential as a dopamine D3 receptor ligand. [] While the precise mechanism of action is not fully elucidated in the provided literature, it is plausible that the compound interacts with the receptor's binding site, potentially mimicking the endogenous ligand dopamine or modulating receptor activity through allosteric interactions.
Applications
The primary application of N-Cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in scientific research is in the investigation of dopamine D3 receptor function and its potential as a therapeutic target. [] This compound serves as a valuable tool for:
Developing novel therapeutic agents: The high affinity of this compound for dopamine D3 receptors makes it a promising lead compound for developing new drugs targeting conditions associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease. []
Compound Description: NAPMA is a compound investigated for its inhibitory effects on osteoclast differentiation, a process crucial for bone resorption. Studies have shown that NAPMA can significantly hinder the formation of mature osteoclasts, thereby reducing bone resorption and offering potential therapeutic benefits for osteoporosis and related bone diseases [].
Compound Description: PPOAC-Bz has shown promising results as an inhibitor of osteoclastogenesis, the process of osteoclast formation. In vitro studies have demonstrated its ability to inhibit the formation of mature osteoclasts and suppress their bone resorption activity []. Furthermore, PPOAC-Bz has demonstrated efficacy in preventing OVX-induced bone loss in vivo, highlighting its potential as a treatment for bone diseases characterized by excessive bone resorption.
Compound Description: PPOA-N-Ac-2-Cl significantly inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner []. This inhibitory effect is not associated with significant cytotoxicity. PPOA-N-Ac-2-Cl affects the expression of crucial osteoclast-specific marker genes involved in RANKL-mediated osteoclastogenesis. These markers include TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5).
Compound Description: NDS-41119 exhibits inhibitory activity against the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy []. It effectively inhibits EGFR signaling in human lung cancer cells, leading to decreased phosphorylation of key signaling molecules, including EGFR, ERK, and Akt. NDS-41119 also demonstrates anti-proliferative and anti-migratory effects on lung cancer cells, further highlighting its therapeutic potential.
Compound Description: DPI-3290 functions as a mixed opioid agonist, demonstrating potent antinociceptive activity with limited respiratory depressant effects []. This unique pharmacological profile makes it a potential candidate for pain management, offering an alternative to traditional opioid analgesics with a potentially improved safety profile.
Compound Description: This series of compounds exhibits potent inhibitory activity against T-type Ca2+ channels, which are involved in various physiological processes, including neuronal excitability and smooth muscle contraction []. These compounds show promise as potential antihypertensive agents due to their ability to lower blood pressure without causing reflex tachycardia, a common side effect of traditional calcium channel blockers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.